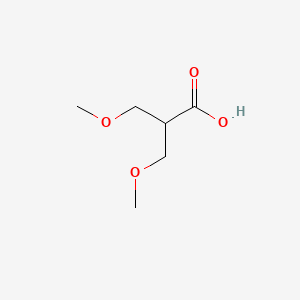

3-Methoxy-2-(methoxymethyl)propanoic acid

Description

Contextual Significance in Modern Synthetic Chemistry

In the landscape of modern synthetic chemistry, the demand for multifunctional molecules that can introduce specific stereochemistry and functionality in a controlled manner is ever-present. 3-Methoxy-2-(methoxymethyl)propanoic acid, with its carboxylic acid and dual methoxymethyl ether functionalities, represents a valuable scaffold. The presence of two ether linkages on a short carbon chain offers a unique hydrophilic and flexible segment that can be strategically incorporated into larger molecules.

While direct applications in published research are not widely documented, its structural elements are found in various biologically active compounds and complex natural products. The propanoic acid backbone is a common feature in numerous pharmaceuticals and natural products. The methoxymethyl (MOM) ether groups are well-established as robust protecting groups for alcohols, stable to a wide range of reaction conditions yet cleavable under specific acidic catalysis. wikipedia.orgorganic-chemistry.org This dual nature suggests that this compound could serve as a bifunctional building block, enabling the introduction of a protected diol-like fragment into a target molecule.

Overview of Structural Features and Reactivity Potential for Synthetic Endeavors

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a carboxylic acid and two methoxymethyl ethers.

Structural Features:

The molecule possesses a central propanoic acid core. The carbon at the 2-position is substituted with a methoxymethyl group, as is the carbon at the 3-position. This arrangement leads to a chiral center at the C2 position, suggesting the potential for enantioselective synthesis and its use as a chiral building block.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 934187-35-6 | nih.gov |

| Molecular Formula | C6H12O4 | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| XLogP3-AA | -0.5 | nih.gov |

Reactivity Potential:

The reactivity of this compound can be inferred from the known chemistry of its functional groups.

Carboxylic Acid: The carboxylic acid moiety is a versatile functional group that can undergo a wide array of transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives. Furthermore, the carboxyl group can direct reactions at adjacent positions, for instance, through the formation of enolates after deprotonation. The direct, palladium-catalyzed β-C(sp3)–H hydroxylation of aliphatic carboxylic acids is a modern method to introduce hydroxyl groups, highlighting a potential transformation for this scaffold. acs.org

Methoxymethyl (MOM) Ethers: The two methoxymethyl ether groups are generally stable to many reagents, including bases, nucleophiles, and mild reducing and oxidizing agents. organic-chemistry.org This stability makes them excellent protecting groups for the hydroxyl functions they mask. The cleavage of MOM ethers is typically achieved under acidic conditions, such as with Lewis acids or Brønsted acids, which would proceed via a hemiacetal intermediate. wikipedia.orgnih.gov The differential reactivity between aliphatic and aromatic MOM ethers suggests that selective deprotection could be possible in more complex systems containing this fragment. nih.gov The electrochemical methoxymethylation of alcohols has been developed as a greener alternative to traditional methods using carcinogenic reagents, indicating the importance of this functional group in modern synthesis. gre.ac.uk

The combination of a reactive carboxylic acid and two stable ether linkages within a small, chiral framework positions this compound as a promising, albeit under-explored, tool for the stereocontrolled synthesis of complex organic molecules. Its potential lies in its ability to introduce a protected and functionalized three-carbon unit into a variety of synthetic targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-(methoxymethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVOMXPYRCBCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2 Methoxymethyl Propanoic Acid and Its Analogues

Established Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-Methoxy-2-(methoxymethyl)propanoic acid, the primary disconnections can be visualized by breaking the C-C and C-O bonds that form the core structure.

A logical retrosynthetic strategy for this compound (I) would involve disconnecting the bonds at the α-carbon. One key disconnection is between the α-carbon and the carboxylic acid group, which suggests a precursor nitrile that can be hydrolyzed. Another critical disconnection is at the C2-C3 bond and the C2-C(methoxymethyl) bond, pointing towards a malonic ester-based synthesis. This approach is particularly attractive as it allows for the sequential introduction of the substituents.

The key synthons derived from these disconnections are:

A ⁻COOH synthon, for which the synthetic equivalent could be a cyanide ion or a protected carboxyl group.

A ⁺CH(CH₂OCH₃)₂ synthon, which is challenging to generate directly. A more practical approach involves a nucleophilic synthon like ⁻CH(COOR)₂ (from a malonate ester) and electrophilic synthons for the methoxymethyl groups.

This leads to two primary retrosynthetic pathways:

Pathway A: Malonic Ester Synthesis

This approach disconnects the two C-C bonds to the α-carbon. The target molecule can be seen as a substituted acetic acid, a classic target for malonic ester synthesis. wikipedia.org The retrosynthesis would involve disconnecting the two methoxymethyl groups, suggesting the use of methoxymethyl chloride as an electrophile.

Pathway B: Aldol-type Condensation and Functional Group Interconversion

An alternative approach involves forming the C2-C3 bond via an aldol-type reaction or a Michael addition. This would involve a precursor with a carbonyl group or an α,β-unsaturated ester, which is then subsequently modified to introduce the methoxy (B1213986) groups.

Classical and Contemporary Synthetic Routes to Propanoic Acid Scaffolds

The synthesis of substituted propanoic acids is a well-established area of organic chemistry, with numerous methods available. humanjournals.comorientjchem.org

Alkylation and Esterification Strategies in the Construction of the this compound Backbonewikipedia.orgvaia.com

The malonic ester synthesis is a robust and versatile method for preparing substituted carboxylic acids. wikipedia.orgvaia.compearson.comorganic-chemistry.orgpearson.com In the context of this compound, this strategy would involve the dialkylation of a malonic ester, such as diethyl malonate.

The general steps would be:

Deprotonation: Treatment of diethyl malonate with a suitable base, such as sodium ethoxide, to generate a nucleophilic enolate.

First Alkylation: Reaction of the enolate with a methoxymethyl halide (e.g., methoxymethyl chloride, MOM-Cl) to introduce the first methoxymethyl group.

Second Alkylation: A second deprotonation followed by reaction with another equivalent of methoxymethyl halide to yield the dialkylated malonic ester.

Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating to promote decarboxylation, yielding the final product.

A potential challenge with this approach is the possibility of side reactions, such as elimination, and the need for careful control of reaction conditions to ensure dialkylation. wikipedia.org

Table 1: Proposed Malonic Ester Synthesis for this compound

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate | 1. NaOEt, EtOH2. CH₃OCH₂Cl | Diethyl 2-(methoxymethyl)malonate |

| 2 | Diethyl 2-(methoxymethyl)malonate | 1. NaOEt, EtOH2. CH₃OCH₂Cl | Diethyl 2,2-bis(methoxymethyl)malonate |

| 3 | Diethyl 2,2-bis(methoxymethyl)malonate | 1. NaOH (aq), Δ2. H₃O⁺, Δ | This compound |

Esterification of the final carboxylic acid, if required, can be achieved through standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net

Functional Group Interconversions Leading to Substituted Propanoic Acid Derivatives

Functional group interconversions are essential for elaborating the propanoic acid scaffold. youtube.com For the synthesis of this compound, key interconversions would involve the introduction of the ether linkages.

One plausible route could start from a precursor with hydroxyl groups, which are then converted to methoxy groups. For example, a synthesis could start from 2,3-dihydroxypropanoic acid (glyceric acid) or a protected derivative. The hydroxyl groups could then be methylated using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis).

Multi-Step Syntheses Incorporating Methoxyl and Methoxymethyl Moieties

Given the structure of the target molecule, a multi-step synthesis is inevitable. A hypothetical multi-step synthesis could be designed starting from a readily available C3 building block.

One potential route could start from methyl 2,3-dibromopropanoate. Substitution of the bromine atoms with methoxide (B1231860) ions would lead to the formation of methyl 2,3-dimethoxypropanoate. Subsequent functional group manipulations would be necessary to introduce the second methoxymethyl group at the C2 position.

Another approach could involve the conjugate addition of a methoxy equivalent to an α,β-unsaturated ester like methyl acrylate, followed by α-functionalization.

Regioselective Synthesis Strategies for this compound Derivatives

Achieving regioselectivity is critical when multiple reactive sites are present in a molecule. In the synthesis of derivatives of this compound, controlling the position of substitution is paramount.

For instance, if one were to synthesize a derivative with a different substituent at the 3-position, a regioselective approach would be necessary. This could be achieved by using starting materials with orthogonal protecting groups, allowing for the selective deprotection and functionalization of one position over the other.

A stepwise alkylation in the malonic ester synthesis, using two different alkylating agents, is a classic example of a regioselective strategy. For example, reacting the malonate enolate first with methoxymethyl chloride and then with a different alkyl halide would lead to a product with controlled substitution at the α-position.

Stereoselective Synthesis of Enantiopure this compound

The C2 carbon of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms is a significant challenge and often a requirement for biological applications.

Several strategies can be employed to achieve stereoselectivity:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as a derivative of lactic acid or an amino acid. For example, (S)-serine could be a potential starting material, where the amino group is replaced with a methoxymethyl group and the hydroxyl group is methylated.

Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could establish the stereocenter at C2.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. The Evans oxazolidinone auxiliaries are well-known for their effectiveness in the stereoselective alkylation of carboxylic acid derivatives.

An iterative assembly line synthesis approach, which allows for the programmed synthesis of polypropionates with full stereocontrol, represents a cutting-edge strategy that could potentially be adapted for the synthesis of enantiopure this compound. nih.gov

Table 2: Potential Chiral Starting Materials for Stereoselective Synthesis

| Chiral Starting Material | Potential Transformation |

| (S)-Serine | Diazotization to replace NH₂ with OH, followed by methylation and functionalization. |

| (R)- or (S)-Lactic Acid | Esterification and α-alkylation. |

| (R)- or (S)-Malic Acid | Selective functionalization of the two carboxyl groups and the hydroxyl group. |

Chiral Auxiliary-Mediated Approaches to Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org This well-established strategy involves the attachment of a chiral auxiliary to a prochiral substrate, followed by a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral propanoic acid derivatives, a common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org In a potential application to this compound, an achiral precursor could be coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone can then undergo a diastereoselective alkylation or other C-C bond-forming reaction to introduce the desired substituents with high stereocontrol.

Another class of effective chiral auxiliaries includes camphor-based auxiliaries like Oppolzer's sultam and pseudoephedrine. wikipedia.org These have been successfully employed in the asymmetric synthesis of a variety of chiral carboxylic acids. The selection of the appropriate auxiliary is often determined empirically, based on the specific substrate and reaction conditions.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Key Features |

| Evans Oxazolidinones | >95% | Highly predictable stereochemical outcome, versatile for various transformations. |

| Oppolzer's Sultam | >90% | Robust and crystalline, facilitating purification by recrystallization. |

| Pseudoephedrine | >90% | Can be cleaved under mild conditions, often recoverable. |

Note: The diastereomeric excess values are typical and can vary depending on the specific reaction and substrate.

Asymmetric Catalysis in Chiral Carbon-Carbon Bond Formation

Asymmetric catalysis represents a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. beilstein-journals.org For the synthesis of propanoic acid derivatives, several catalytic methods for asymmetric carbon-carbon bond formation are relevant.

One such strategy is the catalytic asymmetric conjugate addition. An α,β-unsaturated ester precursor to this compound could undergo a conjugate addition of a methyl group or a methoxymethyl group using a chiral catalyst system, such as a copper-chiral phosphine (B1218219) complex. The catalyst creates a chiral environment that directs the nucleophilic attack to one face of the double bond, leading to the formation of one enantiomer in excess.

Another powerful technique is catalytic asymmetric hydrogenation. If a suitable unsaturated precursor can be synthesized, asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst can effectively establish the stereocenter. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Biocatalytic Transformations and Enzymatic Synthesis Applied to Propanoic Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For the synthesis of chiral propanoic acid derivatives, various enzymatic approaches can be envisioned.

Enzymatic resolution is a common technique where a racemic mixture of the acid or its ester is treated with an enzyme, such as a lipase (B570770), that selectively reacts with one enantiomer. This results in the separation of the two enantiomers, as one is chemically modified and the other remains unchanged.

Alternatively, asymmetric synthesis can be achieved using enzymes that catalyze C-C bond formation or redox reactions. For instance, engineered enzymes could potentially be used to asymmetrically reduce a ketone precursor or to catalyze an aldol-type reaction to build the carbon skeleton of this compound with high enantiopurity. The development of such biocatalysts often involves screening enzyme libraries or using protein engineering to optimize their activity and selectivity for a non-natural substrate. nih.gov

A study on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrated the use of E. coli co-expressing specific enzymes to produce the target molecule from a fluorinated precursor. This whole-cell biocatalysis approach could potentially be adapted for the synthesis of this compound by utilizing appropriate starting materials and engineered metabolic pathways.

Process Optimization and Scalability in Synthetic Protocols

Moving from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of efficiency, safety, and cost. Process optimization and the implementation of scalable technologies are crucial for the viable production of this compound.

Continuous Flow Chemistry Applications in Methoxy-Substituted Propanoic Acid Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and process control. flinders.edu.aumdpi.com In a continuous flow setup, reagents are pumped through a series of reactors where the chemical transformations occur in a continuous stream. mdpi.com

The development of a continuous process for the large-scale asymmetric manufacture of a related compound, (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid, highlights the potential of this technology. researchgate.net A similar approach could be designed for this compound. This would involve the development of a robust and efficient synthesis route that can be translated into a continuous flow system. Key steps, such as reactions with hazardous reagents or those requiring precise temperature control, can be performed more safely and efficiently in a flow reactor. researcher.lifersc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often requires re-optimization at each scale | Scaled by running the process for a longer time |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes at any given time |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer due to high surface area-to-volume ratio |

| Process Control | More challenging to maintain homogeneity | Precise control over reaction parameters |

Yield Enhancement and Side Product Minimization Strategies

Maximizing the yield of the desired product while minimizing the formation of impurities is a central goal of process optimization. Several strategies can be employed to achieve this for the synthesis of this compound.

Statistical Design of Experiments (DoE): This systematic approach allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing side products.

In-line Analytical Techniques: The integration of analytical tools, such as spectroscopy, into a continuous flow system allows for real-time monitoring of the reaction progress. flinders.edu.au This enables rapid identification of any deviations from the optimal conditions and allows for immediate adjustments to be made, thereby maintaining high yields and product quality.

Reaction Mechanisms and Chemical Transformations Involving 3 Methoxy 2 Methoxymethyl Propanoic Acid

Carboxylic Acid Functional Group Reactivity and Mechanistic Pathways

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amidation, and intramolecular cyclization reactions.

Esterification Mechanisms and Kinetic Studies

The esterification of 3-Methoxy-2-(methoxymethyl)propanoic acid with an alcohol is typically catalyzed by a strong acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The first step involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, the alcohol, acting as a nucleophile, attacks the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed after deprotonation.

Table 1: General Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Rationale |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) or solid acid catalysts (e.g., ion-exchange resins) | To protonate the carbonyl group and increase its electrophilicity. |

| Temperature | Typically elevated (e.g., reflux) | To increase the reaction rate. |

| Reactant Ratio | Excess of the alcohol or removal of water | To shift the equilibrium towards the product side (Le Chatelier's principle). |

Amidation and Lactonization Pathways from the Carboxylic Acid Moiety

Amidation: this compound can be converted to its corresponding amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride. vaia.com The reaction of 2-methylpropanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride is a well-established method that can be applied analogously. vaia.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the amide.

Lactonization: Intramolecular cyclization, or lactonization, is a potential reaction pathway for derivatives of this compound, particularly if one of the ether groups is cleaved to reveal a hydroxyl group. While direct lactonization of the parent acid is unlikely, the formation of γ- and δ-lactones from dicarboxylic acids through C-H activation has been demonstrated. nih.gov For instance, palladium-catalyzed C-H activation can facilitate the formation of lactones from aliphatic dicarboxylic acids. nih.gov Unsymmetrical dicarboxylic acids have been shown to lactonize, often with a preference for the more substituted part of the molecule. nih.gov This suggests that if this compound were to be transformed into a dicarboxylic acid derivative, it could potentially undergo a catalyzed lactonization reaction. The formation of five- and six-membered lactone rings (γ- and δ-lactones) is generally favored due to their thermodynamic stability. youtube.com

Ether Linkage Reactivity and Cleavage Mechanisms of Methoxyl and Methoxymethyl Groups

The two ether linkages in this compound, the methoxy (B1213986) (-OCH₃) and methoxymethyl (-OCH₂OCH₃) groups, can be cleaved under acidic conditions. masterorganicchemistry.com The cleavage of ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org

The general mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step depends on the nature of the carbon atoms attached to the ether oxygen.

For the methoxy group: Since the carbon is primary, the cleavage will likely proceed through an Sₙ2 mechanism, where the halide ion (e.g., I⁻ or Br⁻) attacks the methyl carbon, leading to the formation of a methyl halide and a hydroxyl group on the propanoic acid backbone. masterorganicchemistry.commasterorganicchemistry.com

For the methoxymethyl (MOM) group: The MOM ether is an acetal-type protecting group and is known to be labile to acidic conditions. nih.govthieme-connect.de Cleavage involves protonation of one of the ether oxygens, followed by the departure of methanol (B129727) to form a resonance-stabilized oxonium ion. This intermediate is then attacked by a nucleophile (e.g., a halide ion or water) to yield a hemiacetal, which subsequently decomposes to formaldehyde (B43269) and the corresponding alcohol. thieme-connect.de The use of Lewis acids in combination with other reagents can also effect the cleavage of MOM ethers under milder conditions. nih.gov

Selective cleavage of one ether group over the other would be challenging and would likely depend on subtle differences in their reactivity and the specific reaction conditions employed. For example, methods have been developed for the selective cleavage of methoxy groups adjacent to hydroxyl groups via radical hydrogen abstraction, though this is not directly applicable here without prior modification of the molecule. nih.gov

α-Carbon Reactivity and Derivatization

The α-carbon of this compound, being adjacent to the carbonyl group, possesses a slightly acidic proton. This allows for its deprotonation to form an enolate, which can then act as a nucleophile in various reactions.

Alkylation and Acylation at the α-Position of this compound

Alkylation: The α-carbon can be alkylated by first forming an enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with an alkyl halide in an Sₙ2-type reaction to introduce a new alkyl group at the α-position. The use of a strong base is crucial to ensure complete conversion to the enolate.

Acylation: Similarly, acylation at the α-carbon can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This leads to the formation of a β-keto acid derivative.

While specific examples for this compound are not documented, the general principles of α-alkylation and α-acylation of carboxylic acid derivatives are well-established.

Stereochemical Control in α-Substituted Products

Introducing a new substituent at the α-carbon creates a new stereocenter. Controlling the stereochemistry of this process is a significant aspect of modern organic synthesis. The stereoselective synthesis of α-substituted propanoic acid derivatives can be achieved through various methods, including the use of chiral auxiliaries or chiral catalysts. For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, where the stereochemistry at the α-position was controlled. nih.gov

In the context of this compound, if the starting material is racemic, direct α-substitution will generally result in a racemic mixture of the products. To achieve stereocontrol, one would typically need to employ a chiral starting material or a stereoselective synthetic route. The development of stereoselective methods for the synthesis of substituted pyrrolidines, for example, often involves the use of chiral precursors derived from amino acids. nih.gov Similarly, stereocontrolled synthesis of other complex molecules often relies on the use of chiral intermediates. mdpi.com

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | 1. SOCl₂2. Amine | Amide | |

| Ether Linkages | Cleavage | Strong Acid (e.g., HI, HBr), Heat | Polyol, Alkyl Halides |

| α-Carbon | Alkylation | 1. LDA2. Alkyl Halide | α-Alkylated Carboxylic Acid |

| Acylation | 1. LDA2. Acyl Chloride | β-Keto Acid Derivative |

Cyclization and Rearrangement Reactions Involving the Propanoic Acid Core

The reactivity of the propanoic acid core of this compound and its derivatives is a subject of interest in synthetic organic chemistry. While specific studies on the cyclization and rearrangement of this exact molecule are not extensively documented in publicly available literature, the principles of reactivity for analogous 2,3-dialkoxypropanoic acid systems can provide valuable insights.

Intramolecular cyclization reactions of substituted propanoic acids are often employed to generate heterocyclic and carbocyclic frameworks. For instance, derivatives of propanoic acid can undergo cyclization to form lactones, particularly under acidic or basic conditions where the carboxylic acid or its corresponding ester can react with a suitable internal nucleophile. In the case of this compound, the ether oxygens are generally poor nucleophiles for direct participation in cyclization under standard conditions. However, strategic modification of the substituents or the use of potent activating agents for the carboxylic acid could potentially facilitate such transformations.

Rearrangement reactions of substituted propanoic acids, such as the Curtius, Hofmann, or Schmidt rearrangements, typically proceed through the conversion of the carboxylic acid to an acyl azide, amide, or via direct reaction with hydrazoic acid, respectively. These reactions result in the formation of an isocyanate intermediate, which can be subsequently trapped by various nucleophiles to yield amines or their derivatives, effectively leading to a one-carbon degradation of the original acid. The presence of the methoxymethyl groups at the C2 and C3 positions would be expected to influence the migratory aptitude of the C2-carbon during the rearrangement, although specific studies on this substrate are lacking.

Chemo- and Diastereoselective Transformations for Complex Molecular Assembly

The chiral center at the C2 position of this compound makes it a valuable building block for the diastereoselective synthesis of complex molecules. The strategic placement of two distinct ether linkages offers differential reactivity and stereochemical control.

While direct research on the chemo- and diastereoselective transformations of this compound is limited, the broader field of asymmetric synthesis using substituted propanoic acids provides a framework for its potential applications. For example, the enolization of esters derived from this acid can generate stereodefined enolates. The reaction of these enolates with electrophiles would be influenced by the existing stereocenter and the nature of the alkoxy substituents, potentially leading to high diastereoselectivity in the formation of new stereocenters.

In the context of complex molecular assembly, a building block like this compound could be utilized in multi-step syntheses where precise control over stereochemistry is paramount. For instance, its incorporation into a larger molecule could be followed by selective deprotection or modification of one of the methoxymethyl groups, unmasking a hydroxyl group for further functionalization. This differential reactivity is a key principle in the synthesis of polyfunctionalized natural products and pharmaceuticals.

Below is a table summarizing potential transformations, based on the reactivity of analogous systems.

| Transformation Type | Reagents and Conditions (Hypothetical) | Expected Product Class | Potential for Selectivity |

| Lactonization | Acid or base catalysis, high temperature | Lactone | Dependent on substrate pre-functionalization |

| Curtius Rearrangement | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. R-OH | Urethane | Stereochemical information retained in the migrating group |

| Asymmetric Alkylation | 1. Esterification, 2. LDA, 3. Electrophile (e.g., R-X) | α-Substituted propanoic acid derivative | High diastereoselectivity based on chiral auxiliary or substrate control |

| Aldol (B89426) Addition | 1. Esterification, 2. LDA, 3. Aldehyde/Ketone | β-Hydroxy ester derivative | Potential for high diastereoselectivity |

It is important to note that the successful application of these transformations to this compound would require empirical investigation to optimize reaction conditions and to fully characterize the stereochemical outcomes. The unique electronic and steric properties conferred by the dual methoxymethyl substitution pattern suggest that its reactivity may offer novel opportunities in the field of complex molecule synthesis.

Advanced Spectroscopic Characterization Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Methoxy-2-(methoxymethyl)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments can unambiguously establish its connectivity and stereochemistry.

Advanced ¹H and ¹³C NMR Techniques for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The two methoxy (B1213986) groups (-OCH₃) would each present as a singlet around 3.3-3.4 ppm. The methoxymethyl protons (-CH₂OCH₃) and the protons on the propanoic acid backbone would exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, with the carbonyl carbon (-COOH) resonating at the lowest field (approximately 175-180 ppm). The carbons of the methoxy and methoxymethyl groups would appear in the 50-75 ppm range.

To establish the precise connectivity, a suite of 2D NMR experiments is essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between the CH proton and the adjacent CH₂ protons of the propanoic acid backbone, confirming their direct linkage.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon, for instance, the methoxy protons to the methoxy carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for determining stereochemistry by identifying protons that are close in space. For chiral molecules like this compound, NOESY can help in assigning the relative stereochemistry of the substituent at the C2 position.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 10.0 - 12.0 (s, 1H) | -COOH |

| ~3.8 (m, 1H) | -CH(COOH)- |

| ~3.6 (m, 4H) | -CH₂-O- |

| ~3.3 (s, 6H) | -OCH₃ |

This is a predictive table based on analogous structures.

Solvent Effects on Chemical Shifts and Conformational Analysis by NMR

The choice of solvent can significantly influence NMR spectra. In the case of this compound, using solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O) can induce changes in the chemical shifts of the protons, particularly the acidic proton of the carboxylic acid and the protons adjacent to the oxygen atoms. This is due to differential solvation and hydrogen bonding interactions.

Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the molecule. By monitoring changes in the NMR spectra as a function of temperature, it is possible to study the rotation around the C-C and C-O single bonds and to determine the relative populations of different conformers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Fragmentation Pathways and Diagnostic Ions for Methoxyl and Methoxymethyl Groups in Electron Ionization Mass Spectrometry

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

The molecular ion peak, corresponding to the exact mass of the molecule, may or may not be observed, as it can be unstable. Key fragmentation pathways would involve the cleavage of the C-C and C-O bonds. The loss of a methoxy radical (•OCH₃) would result in an [M-31]⁺ ion. The cleavage of the methoxymethyl group could lead to the formation of a [CH₂OCH₃]⁺ ion at m/z 45, which would be a diagnostic peak. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ ion.

Predicted Key Fragment Ions in EI-MS:

| m/z Value | Proposed Fragment |

| 148 | [C₆H₁₂O₄]⁺˙ (Molecular Ion) |

| 117 | [M - OCH₃]⁺ |

| 103 | [M - COOH]⁺ |

| 73 | [M - CH₂OCH₃ - H]⁺ |

| 45 | [CH₂OCH₃]⁺ |

This is a predictive table based on common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, with a molecular formula of C₆H₁₂O₄, HRMS would be able to confirm this composition by providing a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass. The exact mass of C₆H₁₂O₄ is 148.0736 Da. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nist.gov A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected around 1700-1725 cm⁻¹. nist.gov The C-O stretching vibrations of the ether and carboxylic acid groups would give rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region.

Raman spectroscopy, being less sensitive to highly polar functional groups like O-H, would provide complementary information. The C-C backbone vibrations and the symmetric vibrations of the methoxy groups would be more prominent in the Raman spectrum.

Characteristic IR and Raman Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | IR |

| C-H stretch | 2800-3000 | IR, Raman |

| C=O stretch | 1700-1725 | IR |

| C-O stretch | 1000-1300 | IR, Raman |

This is a predictive table based on characteristic functional group frequencies.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are indispensable for determining the absolute configuration of enantiomers, which are non-superimposable mirror images of each other that often exhibit identical physical properties in a non-chiral environment. saschirality.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. libretexts.org For a molecule like this compound, which lacks a strong intrinsic chromophore in the accessible UV-Vis region, direct CD analysis can be challenging. The carboxylic acid group itself has a weak n→π* transition around 200-220 nm, which can be difficult to measure accurately.

To overcome this limitation, the molecule is often converted into a chiral derivative containing a suitable chromophore. This process involves reacting the carboxylic acid with a chromophoric, enantiomerically pure reagent. The resulting derivative will have distinct CD signals, which can be used to deduce the absolute configuration of the original acid. mtoz-biolabs.com A common strategy is the application of the exciton (B1674681) chirality method. nih.gov This involves introducing two or more chromophores into the molecule. The spatial interaction between the transition dipole moments of these chromophores leads to characteristic split CD signals (a "couplet"). The sign of this couplet is directly related to the chirality of the molecule, allowing for a non-ambiguous assignment of the absolute configuration. nih.gov

A significant challenge in the CD analysis of carboxylic acids is their tendency to form aggregates, such as hydrogen-bonded dimers, in solution. This aggregation can complicate the CD spectra and lead to erroneous interpretations. nih.govacs.org A recommended approach to mitigate this is the conversion of the carboxylic acid to its corresponding sodium salt or anhydride (B1165640) prior to measurement. nih.govacs.org This disrupts the intermolecular hydrogen bonding, leading to simpler and more readily interpretable spectra that reflect the conformation of the individual molecule. acs.org

| Derivative Type | Rationale for Use in CD Spectroscopy | Expected Outcome for this compound |

| Sodium Salt | Minimizes intermolecular hydrogen bonding and aggregation in solution. nih.govacs.org | A cleaner CD spectrum that is more representative of the isolated molecule's chirality. |

| Anhydride | Eliminates intermolecular hydrogen bonding and introduces a new chromophoric group. nih.govacs.org | Potentially stronger and more defined CD signals compared to the parent acid. |

| Chromophoric Esters/Amides | Introduces strong chromophores necessary for applying methods like the exciton chirality rule. nih.gov | Allows for the determination of absolute configuration by analyzing the signs of the CD couplets. |

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org All chiral substances exhibit ORD. wikipedia.org The resulting spectrum, an ORD curve, shows a plain curve in regions where the molecule does not absorb light. However, in the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, a phenomenon known as the Cotton effect. libretexts.org The sign of the Cotton effect in an ORD spectrum is directly related to the absolute configuration of the chiral center near the chromophore. researchgate.net

For this compound, the weak electronic transition of the carboxyl group would be the primary contributor to its ORD spectrum. libretexts.org Similar to CD spectroscopy, the signal is expected to be weak. However, ORD can still be a valuable tool. The shape and sign of the Cotton effect curve can be compared with those of structurally related compounds of known absolute configuration to establish a correlation.

Historically, ORD was a primary method for assigning absolute configuration before the widespread availability of CD spectropolarimeters. researchgate.net While CD spectroscopy is often preferred today due to its simpler, single-banded spectra in regions of absorption, ORD remains a powerful complementary technique. The complete ORD curve provides information both within and outside the absorption bands of the chromophores.

| Spectroscopic Parameter | Description | Relevance to this compound |

| Specific Rotation ([α]) | The measured angle of rotation at a specific wavelength (e.g., the sodium D-line, 589 nm). googleapis.com | Provides a single value that confirms chirality but is insufficient for full stereochemical assignment without comparison to a known standard. |

| Plain Curve | A monotonic change in optical rotation with wavelength, occurring in regions where the molecule is transparent. wikipedia.org | Expected for this compound at wavelengths far from its UV absorption maxima. |

| Cotton Effect | The characteristic peak and trough in the ORD curve in the region of a chromophore's absorption band. libretexts.org | A weak Cotton effect associated with the carboxyl group would be expected. Its sign would be crucial for determining absolute configuration. |

Integrated Spectroscopic Approaches for Complex Structure Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a truly unambiguous elucidation of a complex molecule like this compound relies on an integrated approach. This involves combining data from multiple spectroscopic methods, where the strengths of one technique compensate for the limitations of another. nih.govnih.gov

For determining the constitution and relative stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Techniques such as ¹H, ¹³C, COSY, HSQC, and HMBC NMR would be used to establish the connectivity of the atoms in this compound. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which helps to define the relative configuration of the stereocenter.

Once the relative stereochemistry is established, chiroptical methods like CD and ORD are employed to determine the absolute configuration, as detailed in the previous sections. The experimental chiroptical spectra are often compared with spectra predicted by quantum-mechanical calculations. mdpi.com By calculating the theoretical CD and ORD spectra for both possible enantiomers (R and S), a direct comparison with the experimental data can provide a confident assignment of the absolute configuration.

Infrared (IR) spectroscopy, particularly Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be a powerful tool in an integrated approach. nih.gov VCD is sensitive to the entire vibrational structure of a chiral molecule and can be used to determine absolute configuration, often in conjunction with computational modeling.

Ultimately, the combination of NMR for connectivity and relative stereochemistry, with chiroptical methods (CD, ORD, VCD) and computational chemistry for absolute configuration, provides a robust and comprehensive strategy for the complete structural assignment of chiral molecules like this compound. nih.govacs.org

Theoretical and Computational Chemistry Studies of 3 Methoxy 2 Methoxymethyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Methoxy-2-(methoxymethyl)propanoic acid, providing a detailed picture of its structure and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of molecules. For this compound, DFT methods are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This procedure calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule, thereby identifying its ground-state conformation. mdpi.com The choice of functional, such as B3LYP or ωB97XD, and a suitable basis set, like 6-31G(d,p), is crucial for achieving a balance between computational cost and accuracy. nih.govnih.gov The geometry optimization process begins with an initial molecular structure and iteratively solves the Kohn-Sham equations until the changes in energy, forces, and geometry between steps fall below a defined threshold, indicating that a minimum on the potential energy surface has been reached. arxiv.org The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Exemplary DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values for similar functional groups, as direct experimental or calculated values for this specific molecule are not widely published.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths | C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-C (backbone) | 1.53 Å | |

| C-O (ether) | 1.43 Å | |

| Bond Angles | O=C-O (carboxyl) | 124° |

| C-C-C (backbone) | 112° | |

| C-O-C (ether) | 111° |

Computational Spectroscopy for Prediction and Validation

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral fingerprints of molecules, which is essential for their identification and structural elucidation.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR spectra with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. imist.ma This method, often paired with DFT (e.g., B3LYP/6-311+G(d,p)), computes the magnetic shielding for each nucleus in the optimized molecular geometry. researchgate.net The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma For flexible molecules like this compound, it is important to consider multiple low-energy conformers, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. conicet.gov.ar

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These values are predictions based on GIAO calculations for analogous structures and are for illustrative purposes.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| COOH | 175.2 | -COOH | 11.0 - 12.0 |

| CH | 45.8 | -CH- | 2.8 |

| CH₂ | 72.5 | -CH₂- | 3.6 |

| OCH₃ | 59.1 | -OCH₃ | 3.4 |

Simulation of Vibrational (IR/Raman) and Electronic (UV/Vis, CD) Spectra

Vibrational spectra, such as Infrared (IR) and Raman, provide information about the functional groups and molecular vibrations. DFT calculations can compute the vibrational frequencies and intensities, which can then be used to simulate these spectra. researchgate.net The analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific atomic motions, such as stretching, bending, and rocking. researchgate.net

Electronic spectra, including Ultraviolet-Visible (UV/Vis) and Circular Dichroism (CD), are related to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the method of choice for simulating these spectra. nih.gov By calculating the energies of electronic excited states, TD-DFT can predict the absorption wavelengths and intensities, offering insights into the electronic properties of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, a key reaction is esterification, where the carboxylic acid group reacts with an alcohol. mdpi.com Computational models can map the entire reaction coordinate, from reactants to products, through the transition state. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy and reaction enthalpy can be determined. mdpi.com This provides a quantitative understanding of the reaction kinetics and thermodynamics. For instance, modeling the acid-catalyzed esterification would involve calculating the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of water. Such studies are vital for optimizing reaction conditions and understanding catalytic processes. nih.govnih.gov

Transition State Analysis and Reaction Pathways

Transition State Theory (TST) is a cornerstone of computational chemistry for explaining the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex, known as the transition state, which resides at a saddle point on the potential energy surface. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state, the activation energy, is a critical determinant of the reaction rate. libretexts.org Computational methods, particularly DFT, are instrumental in mapping these potential energy surfaces and identifying the structures of transition states. mdpi.com

For propanoic acid, DFT calculations have been extensively used to investigate reaction mechanisms, especially in the context of catalytic conversion of biomass. Key pathways studied include decarboxylation and decarbonylation on transition metal surfaces like palladium (Pd) and platinum (Pt).

Decarbonylation and Decarboxylation of Propanoic Acid:

Decarbonylation: Computational studies on a Pd(111) surface suggest that the most favorable decarbonylation pathways involve the initial dehydroxylation of the carboxylic acid to form a propanoyl intermediate (CH₃CH₂CO). This is followed by dehydrogenation at the α-carbon and subsequent C-C bond cleavage. researchgate.netacs.org

Decarboxylation: The decarboxylation mechanism is proposed to begin with the cleavage of the O-H bond, followed by the scission of the C-CO₂ bond. acs.org

Influence of Substituents: In both mechanisms, the most favorable pathways often involve dehydrogenation at the α- and/or β-carbon atoms before the final C-C bond breaks. acs.org

For this compound, the presence of electron-donating methoxy (B1213986) and methoxymethyl groups would likely influence these pathways. These substituents could affect the stability of intermediates and transition states through electronic and steric effects, potentially altering the activation barriers for bond cleavage events compared to unsubstituted propanoic acid.

| Reaction Pathway | Catalyst Surface | Key Mechanistic Steps | Controlling Factor |

|---|---|---|---|

| Decarbonylation | Pd(111) | Dehydroxylation to propanoyl, α-carbon dehydrogenation, C-C scission | C-OH bond cleavage rsc.org |

| Decarboxylation | Pd(111) | O-H bond cleavage, C-CO₂ bond scission | C-C bond cleavage acs.org |

| Hydrodeoxygenation | Ru(0001) | Decarbonylation and decarboxylation pathways are dominant | C-OH bond cleavage dntb.gov.ua |

Solvent Effects on Reactivity and Selectivity in Propanoic Acid Reactions

The solvent environment can profoundly impact chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models in molecular dynamics, are used to simulate these effects.

Studies on the hydrodeoxygenation of propanoic acid over a Pd(111) surface have shown that the reaction medium significantly influences both activity and selectivity. rsc.orgdntb.gov.ua First-principles calculations combined with microkinetic modeling revealed that in the gas phase, decarbonylation pathways are strongly favored over decarboxylation. rsc.org However, the presence of polar solvents alters this landscape.

Hydrogen Bonding: The ability of carboxylic acids to act as hydrogen bond donors is crucial. quora.com For this compound, the two ether oxygen atoms can act as hydrogen bond acceptors, leading to strong interactions with protic solvents like water or alcohols. This enhanced solvation could further influence reaction kinetics and selectivity compared to the less polar propanoic acid. quora.com

| Solvent | Predicted Activity Trend | Effect on Selectivity | Reference |

|---|---|---|---|

| Gas Phase | Baseline | Decarbonylation favored | rsc.org |

| n-Octane | Similar to Gas Phase | Decarbonylation favored | rsc.org |

| n-Butanol | Higher than Gas Phase | Decarbonylation favored, but decarboxylation more competitive | rsc.org |

| Water | Highest Activity | Decarboxylation becomes competitive with decarbonylation | rsc.org |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering insights into their conformational dynamics, solvation structure, and intermolecular interactions.

MD simulations of short-chain carboxylic acids like acetic and propanoic acid in aqueous solution have revealed detailed information about their behavior at the molecular level.

Solvation and Aggregation: Simulations show that both temperature and water content strongly influence the aggregation and solvation of propanoic acid molecules. acs.orgresearchgate.net At high temperatures and sufficient water content, propanoic acid molecules tend to be solvated at the surface of water clusters. researchgate.net

Surface Preference: Propanoic acid exhibits a preference for the air-water interface. researchgate.net This behavior is driven by the balance between the hydrophilic interactions of the carboxyl group and the hydrophobic nature of the alkyl chain.

Hydrogen Bonding Network: The interactions between water and carboxylic acids are complex, as both are capable of self-association through hydrogen bonds. The introduction of a carboxylic acid solute disrupts the local hydrogen-bonding structure of water.

For this compound, MD simulations would be particularly insightful. The two ether functionalities introduce additional sites for hydrogen bonding with water molecules (as acceptors), which would likely lead to a more complex and structured solvation shell compared to propanoic acid. The increased polarity and hydrogen bonding capacity could also affect its surface activity and aggregation behavior in solution. The conformational flexibility of the two methoxymethyl side chains would be another key aspect to explore, as different conformers could present distinct interaction profiles to the solvent environment.

| Simulation Focus | Key Findings | Implication |

|---|---|---|

| Interaction with Water | Forms strong hydrogen bonds; disrupts local water structure. | Complex solvation behavior. |

| Aggregation Behavior | Temperature and water content dependent; can form aggregates or surface coatings on water droplets. | Relevant for atmospheric aerosol chemistry. acs.orgresearchgate.net |

| Air-Water Interface | Shows a preference for the interface. | Affects surface tension and interfacial reactions. researchgate.net |

Applications of 3 Methoxy 2 Methoxymethyl Propanoic Acid As a Key Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Analogues

The strategic incorporation of 3-Methoxy-2-(methoxymethyl)propanoic acid and its derivatives has been instrumental in the total synthesis of several complex natural products, most notably marine-derived compounds. Its structure provides a C3-synthon that can be elaborated to introduce specific stereochemistry and functionality.

The utility of this propanoic acid derivative extends to the synthesis of analogues of natural products. By modifying the core structure of the acid or by employing it in different reaction sequences, chemists can generate a library of related compounds. This is particularly valuable in structure-activity relationship (SAR) studies, where variations in the molecular structure can be correlated with changes in biological activity, aiding in the development of more potent and selective therapeutic agents. The synthesis of analogues of marine natural products, for instance, allows for the exploration of new chemical space and the potential discovery of novel bioactive molecules. mdpi.com

Utility in the Preparation of Advanced Pharmaceutical and Agrochemical Building Blocks

In the pharmaceutical and agrochemical industries, the demand for novel, structurally diverse building blocks is constant. This compound and its close relatives serve as important starting materials for the synthesis of more complex molecules with potential biological activity. pharmint.net The presence of multiple oxygenated functional groups allows for a wide range of chemical transformations, making it a versatile intermediate.

While direct, large-scale applications in blockbuster drugs are not widely documented, derivatives of this acid are utilized in the synthesis of advanced pharmaceutical intermediates. For example, related methoxypropanoic acid structures are key components in the synthesis of dual PPARα/γ agonists, which are a class of drugs investigated for the treatment of metabolic disorders. researchgate.net The synthesis of these complex molecules often requires the use of chiral building blocks to ensure the final product has the correct stereochemistry for optimal biological activity.

The development of continuous manufacturing processes for chiral derivatives, such as (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, underscores the industrial relevance of this class of compounds as building blocks for preclinical drug candidates. researchgate.net Such processes are designed to be more efficient, safer, and more scalable than traditional batch processes, which is a critical consideration in the pharmaceutical industry.

In the agrochemical sector, the search for new pesticides and herbicides with improved efficacy and environmental profiles is ongoing. While specific examples of commercial agrochemicals derived directly from this compound are not prevalent in the public literature, the structural motifs present in this compound are relevant to the design of new active ingredients. The ability to introduce chirality and multiple functional groups is advantageous in developing next-generation agrochemicals.

Precursor in the Synthesis of Chiral Compounds and Stereoselective Targets

The prochiral nature of this compound makes it an excellent starting point for the synthesis of chiral compounds. Through stereoselective reactions, it is possible to generate enantiomerically enriched or pure products, which are of paramount importance in the life sciences.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the propanoic acid, directing subsequent reactions to occur in a stereoselective manner. After the desired stereocenter has been created, the auxiliary can be removed, yielding the chiral product and often allowing for the recovery and reuse of the auxiliary.

A notable application is in the stereoselective synthesis of amino acids and their derivatives. For instance, the synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)propanoic acid, which are incorporated into cyclic enkephalin analogues with opioid receptor activity, demonstrates the utility of related propanoic acid structures in creating specific stereoisomers. nih.gov The stereochemistry at the C3 position of the propanoic acid backbone is critical for the biological activity of the final peptide analogue.

Furthermore, derivatives of this compound can be used in stereoselective aldol (B89426) reactions. By converting the carboxylic acid to a suitable derivative, such as an N-acyloxazolidinone, it can be used to generate enolates that react with aldehydes to form new carbon-carbon bonds with a high degree of stereocontrol. This method is a powerful tool for the construction of polyketide natural products and other complex chiral molecules.

Development of Novel Materials through Derivatization and Polymerization

The potential for this compound to be used in the development of novel materials lies in its bifunctionality. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These derivatives can then be used as monomers in polymerization reactions.

For example, the carboxylic acid could be transformed into a diol, which could then be used in condensation polymerizations with dicarboxylic acids to form polyesters. Alternatively, it could be converted into a diamine for the synthesis of polyamides. The presence of the methoxymethyl ether side chains would be expected to influence the properties of the resulting polymers, potentially leading to materials with unique solubility, thermal, or mechanical characteristics.

However, a review of the current scientific literature does not reveal specific examples of the derivatization and polymerization of this compound for the development of novel materials. While the potential exists, this area of research appears to be underexplored for this particular compound.

Future Research Directions and Emerging Trends

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The synthesis of complex molecules is increasingly moving towards biocatalytic methods to enhance sustainability. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and hazardous waste. illinois.edu

Future research will likely focus on identifying or engineering enzymes for the synthesis of 3-Methoxy-2-(methoxymethyl)propanoic acid. One promising avenue is the use of lipases, such as the immobilized lipase (B570770) B from Candida antarctica (CalB), for the direct and selective esterification of carboxylic acids. nih.govrsc.orgdiva-portal.org This enzymatic approach avoids the need for harsh chemical reagents and simplifies purification processes. nih.govrsc.orgdiva-portal.org Another area of exploration is the use of tailoring enzymes, like those found in natural product biosynthesis, which can perform specific C-H bond functionalizations with remarkable precision. nih.gov This could allow for the direct introduction of methoxy (B1213986) groups onto a simpler precursor molecule.

Researchers will likely explore a variety of biocatalytic strategies, including:

Enzymatic Resolution: For the production of enantiomerically pure forms of the acid, which may be crucial for certain applications. researchgate.net

Cascade Reactions: Combining multiple enzymatic steps in a one-pot process to improve efficiency and reduce waste. rsc.org

Directed Evolution: Engineering enzymes to have higher activity and specificity for the target molecule or its precursors.

The development of such biocatalytic routes would represent a significant step towards a more environmentally friendly production process for this and related compounds.

Integration with Automated Synthesis and Machine Learning Approaches for Reaction Discovery

For this compound, machine learning algorithms could be employed for:

Retrosynthesis Planning: AI tools can analyze the structure of the target molecule and propose the most efficient synthetic routes from available starting materials. illinois.edugrace.combohrium.comacs.org These platforms can learn from vast datasets of chemical reactions to identify novel and more efficient pathways. grace.com

Reaction Optimization: Machine learning models can predict the outcome of a reaction based on various parameters such as temperature, solvent, and catalyst, allowing for the rapid optimization of reaction conditions without the need for extensive trial-and-error experimentation. researchgate.net

Discovery of Novel Reactions: By analyzing existing chemical knowledge, AI may even suggest entirely new types of reactions that could be used to synthesize the target molecule. grace.com

The integration of these technologies will not only accelerate the development of synthetic routes but also enhance their efficiency and reproducibility. chemspeed.comwikipedia.org

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles are fundamental to modern chemical process development, aiming to minimize the environmental impact of chemical manufacturing. syrris.comresearchgate.net The synthesis of this compound provides an excellent case for the application of these principles.

A key focus will be on improving the atom economy and reducing the E-factor (mass of waste per mass of product) of the synthetic process. numberanalytics.comchembam.comchembam.comhep.com.cn This can be achieved by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. numberanalytics.com

Another critical aspect is the use of green solvents . Researchers will likely investigate alternatives to traditional volatile organic compounds, exploring options such as:

Water rsc.orgijsr.netwikipedia.org

Supercritical carbon dioxide (scCO₂) rsc.orgijsr.netwikipedia.orgresearchgate.net

Bio-based solvents wikipedia.orgresearchgate.netresearchgate.net

The selection of solvents and reagents will be guided by their environmental impact, with a preference for renewable starting materials and biodegradable compounds. syrris.com

Below is a table comparing common green chemistry metrics that would be applied to evaluate the sustainability of synthetic routes for this compound.

| Metric | Description | Goal |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. chembam.com | Maximize |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. chembam.com | Minimize |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product. rsc.orgmdpi.com | Minimize |

| Renewable Percentage | A proposed metric to quantify the proportion of renewable materials used in a reaction. rsc.org | Maximize |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To ensure the efficiency and safety of chemical processes, real-time monitoring and control are essential. Process Analytical Technology (PAT) utilizes in-situ analytical techniques to provide continuous insight into a reaction as it happens. patsnap.commt.commt.comwikipedia.orghamiltoncompany.com

For the synthesis of this compound, advanced spectroscopic methods could be employed for in-situ monitoring:

Fourier Transform Infrared (FTIR) Spectroscopy: To track the concentration of reactants, products, and intermediates in real-time, providing valuable information on reaction kinetics and mechanism. mt.commt.comnih.govamericanpharmaceuticalreview.com

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media. americanpharmaceuticalreview.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are increasingly being used for in-situ reaction monitoring, offering detailed structural information. rsc.org

The data obtained from these techniques can be used to build kinetic models of the reaction, identify potential bottlenecks, and ensure the process remains within the optimal parameters for yield and purity. patsnap.commt.com This data-rich approach to process development is crucial for achieving robust and reproducible manufacturing. mt.com

The following table outlines some of the key in-situ monitoring techniques and their potential applications in the synthesis of this compound.

| Technique | Information Provided | Application |

| FTIR | Real-time concentration of functional groups. mt.com | Monitoring reaction progress, identifying intermediates, determining endpoint. mt.com |

| Raman | Vibrational modes of molecules, less sensitive to water. rsc.org | Complementary to FTIR, suitable for aqueous reactions. |

| NMR | Detailed molecular structure and quantification. rsc.org | Elucidating reaction mechanisms and kinetics. |

Expanding the Scope of Derivatization for Functional Material Design

The unique structure of this compound, with its carboxylic acid and ether functionalities, makes it an attractive building block for the design of novel functional materials.

Future research is expected to explore the derivatization of this molecule to create a range of new materials, including:

Polyesters: The carboxylic acid group can be used in polycondensation reactions with diols to create polyesters with tailored properties. units.it The presence of the methoxy groups could impart specific characteristics such as increased flexibility or altered solubility. Enzymatic polymerization could offer a green route to these polyesters. units.it

Functional Polymers: The molecule can be converted into other monomers, such as vinyl esters, which can then be polymerized to create photo-curable resins or other functional polymers. nih.govrsc.orgdiva-portal.orgresearchgate.net The ability to tailor the functional carboxylic acid used in the synthesis of these monomers allows for precise control over the final polymer architecture. rsc.orgdiva-portal.orgresearchgate.net

Bio-based Materials: Given the push for sustainability, there will be a strong focus on using this molecule as a building block for biodegradable and bio-based polymers. diva-portal.org

The exploration of these derivatization pathways could lead to the development of new materials with applications in coatings, adhesives, biomedical devices, and more.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-2-(methoxymethyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Based on analogous syntheses (e.g., thioether-linked propanoic acids), nucleophilic substitution or ester hydrolysis under basic/acidic conditions may be applied. For instance, DABCO catalysis (used in thiol-ene reactions) could facilitate regioselective methoxy group additions . Temperature control (e.g., −15°C vs. room temperature) may minimize side reactions, as seen in similar esterifications . Post-synthesis purification via acid hydrolysis (e.g., trifluoroacetic acid/phenol mixtures) or column chromatography is recommended .

- Characterization : Employ H/C NMR to confirm substituent positions and HPLC to assess purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology : Compare experimental NMR data with computational predictions (e.g., NIST Chemistry WebBook for analogous compounds) . For stereochemical analysis, NOESY or ROESY experiments can resolve spatial arrangements of methoxy groups. Mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. What strategies mitigate dimerization or self-association of this compound in solution, and how does this affect reactivity?

- Methodology : Study dimerization via excess enthalpy measurements (e.g., NRHB modeling for carboxylic acid systems) . Solvent polarity adjustments (e.g., DMSO vs. aqueous buffers) or steric hindrance from methoxymethyl groups may reduce aggregation. Monitor aggregation states using dynamic light scattering (DLS) or FT-IR spectroscopy .

Q. How do electronic effects of the methoxymethyl group influence the compound’s acidity and nucleophilic reactivity?

- Methodology : Perform pKa measurements (potentiometric titration) and compare with computational models (e.g., DFT calculations). Evaluate nucleophilic substitution kinetics under varying pH conditions, referencing steric/electronic parameters from similar propanoic acid derivatives .

Q. What are the challenges in designing mitochondrial-targeted prodrugs using this compound as a scaffold?